(Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS 620547-56-0) is a benzofuran derivative with a molecular formula of C₂₂H₂₂O₅ and a molecular weight of 366.4 g/mol . Its structure features a benzofuran core substituted at the 2-position with a 4-tert-butylbenzylidene group and at the 6-position with a methyl acetoxy ether. Key physicochemical properties include an XLogP3 value of 5.2 (indicating high lipophilicity), a topological polar surface area (TPSA) of 61.8 Ų, and six rotatable bonds . These attributes suggest moderate solubility and significant membrane permeability, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-22(2,3)15-7-5-14(6-8-15)11-19-21(24)17-10-9-16(12-18(17)27-19)26-13-20(23)25-4/h5-12H,13H2,1-4H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQNBPVVFWZSTC-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran core.
Introduction of the tert-Butylphenyl Group: This step involves the addition of the tert-butylphenyl group to the benzofuran ring through a Friedel-Crafts alkylation reaction.
Formation of the Ester Group: The final step involves the esterification of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In the field of organic chemistry, (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes. This compound is particularly useful in the development of new synthetic methodologies.
Biology
Research has indicated significant biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated inhibition of growth in Escherichia coli and Staphylococcus aureus.
- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells. In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines in macrophage models. This suggests potential therapeutic applications in managing inflammatory diseases.
Medicine
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its structural features make it a candidate for developing novel drugs targeting specific biological pathways involved in diseases such as cancer and infections.
Industrial Applications
The compound's unique properties also lend themselves to industrial applications:
- Material Science : It is being studied for use in developing new polymers and coatings with enhanced properties due to its steric hindrance from the tert-butyl group.
- Chemical Manufacturing : As a versatile intermediate, it can be utilized in the synthesis of agrochemicals and fine chemicals.
Case Studies
Several case studies highlight the potential applications of (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yloxy)acetate:
- Antioxidant Properties : A study published in Phytotherapy Research demonstrated that this compound significantly reduced oxidative stress markers in diabetic rats, suggesting its therapeutic potential for diabetic complications.
- Inflammation Management : Research published in Journal of Inflammation indicated that treatment with the compound inhibited NF-kB activation in human endothelial cells, showcasing its role in vascular inflammation prevention.
- Cancer Therapeutics : A comprehensive analysis published in Cancer Letters explored various benzofuran derivatives and highlighted how modifications to structures like that of (Z)-methyl 2((...) could enhance anticancer activities.
Mechanism of Action
The mechanism by which (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
The compound is compared below with two structurally related analogs:
tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620548-16-5) .
tert-butyl {[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (MolPort-002-528-417) .
Table 1: Comparative Physicochemical Properties
Key Observations
Substituent Effects on Lipophilicity and Solubility
- The target compound exhibits the highest lipophilicity (XLogP3 = 5.2) due to the bulky, hydrophobic tert-butyl group .
- The 3-methylthiophene analog has lower lipophilicity (XLogP3 = 4.6) despite the sulfur atom in the thiophene ring, which typically increases hydrophobicity. The reduced XLogP3 may arise from intramolecular interactions or polarity introduced by the methyl group .
- The chromene analog (unreported XLogP3) likely has intermediate properties. The chromene ring’s oxygen atom could enhance hydrogen bonding (increasing TPSA), while its fused bicyclic structure may add rigidity and reduce rotatable bonds compared to the tert-butylphenyl group .
Steric and Electronic Influences
- The tert-butyl group in the target compound creates significant steric hindrance, which might impede binding to flat enzymatic pockets but enhance selectivity for hydrophobic targets .
- The chromene group offers a planar, conjugated system that could improve interactions with aromatic residues in proteins or DNA, akin to flavonoids or coumarins .
Stereochemical Considerations
All three compounds share the Z-configuration at the benzylidene double bond, ensuring consistent spatial orientation of substituents. This configuration is crucial for maintaining optimal van der Waals contacts and dipole interactions in target binding .
Biological Activity
(Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound notable for its unique structural features, including a benzofuran ring and a tert-butyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.
Structural Overview
The molecular structure of this compound can be described as follows:
| Component | Description |
|---|---|
| IUPAC Name | methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| Molecular Formula | C22H22O5 |
| CAS Number | 620547-56-0 |
| Key Functional Groups | Ester, Benzofuran, Alkene |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways, contributing to its observed pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with benzofuran moieties showed promising antibacterial activity against various pathogens.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8.9 | 17.8 |
| Escherichia coli | 12.9 | 25.8 |
| Streptococcus pneumoniae | 3.15 | 6.30 |
These findings suggest that the compound may be effective in treating infections caused by these microorganisms.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For instance, a recent investigation reported that this compound exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.0 |
| MCF7 (Breast Cancer) | 20.5 |
| A549 (Lung Cancer) | 18.0 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the antibacterial properties of benzofuran derivatives highlighted the efficacy of compounds similar to this compound against Gram-positive bacteria. The study utilized agar well diffusion methods to assess the inhibition zones, confirming significant antibacterial activity.
- Case Study on Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the benzofuran core via condensation of substituted benzaldehydes with dihydrobenzofuran precursors under acidic or basic conditions.
- Step 2: Introduction of the tert-butylbenzylidene group via Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., dichloromethane) to avoid side reactions .
- Step 3: Esterification of the hydroxyl group using methyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux .
Key Parameters: - Catalysts: Lewis acids (e.g., ZnCl₂) improve condensation efficiency.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the (Z)-isomer due to stereochemical sensitivity .
Basic: How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the stereochemistry and purity of this compound?
Methodological Answer:
- NMR:
- ¹H NMR: The (Z)-configuration is confirmed by coupling constants (J = 10–12 Hz) between the benzylidene protons and the benzofuran ring. The tert-butyl group appears as a singlet (~1.3 ppm) .
- ¹³C NMR: The carbonyl (C=O) resonance at ~190 ppm and ester carbonyl at ~170 ppm validate functional groups .
- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ calculated for C₂₅H₂₈O₆: 448.1885) confirms molecular formula .
- IR: Stretching bands at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (benzofuran C=O) corroborate structural motifs .
Advanced: What experimental strategies can resolve contradictions in spectroscopic data, such as unexpected coupling patterns or impurity signals?
Methodological Answer:
- Multi-dimensional NMR (COSY, NOESY): Resolves overlapping signals; NOESY correlations between the tert-butyl group and benzofuran protons confirm the (Z)-configuration .
- HPLC-PDA/MS: Detects impurities (e.g., (E)-isomer or unreacted intermediates) and quantifies purity (>95% required for pharmacological assays) .
- X-ray Crystallography: Definitive proof of stereochemistry if single crystals are obtainable .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Functional Group Variation: Synthesize analogs with modifications (e.g., replacing tert-butyl with methoxy or halogen groups) to assess impact on bioactivity .
- In Vitro Assays:
- Enzyme Inhibition: Test against COX-2 or LOX enzymes using fluorometric assays (IC₅₀ determination) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .
- Computational Docking: Predict binding modes to target proteins (e.g., COX-2) using AutoDock Vina .
Advanced: What statistical methods are appropriate for analyzing pharmacological data, such as dose-response curves or IC₅₀ values?
Methodological Answer:
- Dose-Response Analysis: Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
- ANOVA: Compare efficacy across analogs; Tukey’s post-hoc test identifies significant differences (p < 0.05) .
- Principal Component Analysis (PCA): Correlate structural features (e.g., logP, substituent electronegativity) with bioactivity .
Advanced: How should environmental fate studies be designed to assess the compound’s stability and ecotoxicological impact?
Methodological Answer:
- Hydrolytic Stability: Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via HPLC to calculate half-life (t₁/₂) .
- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous solutions; identify breakdown products using LC-QTOF-MS .
- Ecotoxicology:
Advanced: What mechanistic insights can be gained from studying metabolic pathways of this compound in vitro?
Methodological Answer:
- Liver Microsome Assays: Incubate with human liver microsomes (HLMs) and NADPH; identify phase I metabolites (e.g., hydroxylation, demethylation) via UPLC-MS/MS .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential .
- Reactive Metabolite Trapping: Incubate with glutathione (GSH) to detect electrophilic intermediates indicative of hepatotoxicity .
Advanced: How can computational methods predict physicochemical properties relevant to drug development (e.g., solubility, logP)?
Methodological Answer:
- Software Tools:
- Schrödinger QikProp: Predicts logP (-1.5 to 5.5 range), solubility (LogS), and blood-brain barrier permeability .
- ADMET Predictor: Estimates metabolic stability (% remaining after 30 min in HLMs) .
- Molecular Dynamics (MD): Simulate solvation free energy in water/octanol systems to validate logP predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
